molecular formula C12H13ClN2OS B8414297 4-Chloro-2-methoxymethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine

4-Chloro-2-methoxymethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine

Cat. No. B8414297
M. Wt: 268.76 g/mol
InChI Key: ODRWPBHYQHLKNW-UHFFFAOYSA-N
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Patent
US09399647B2

Procedure details

A stirring suspension of 2-Methoxymethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ol (2.0 g, 0.008 mol) in POCl3 (20 ml) was heated to 90-95° C. for 4 h and progress was monitored by TLC. After completion of reaction, excess of POCl3 was distilled off to get oily mass which was poured onto ice-water solution (200 ml) and basified with saturated solution of NaHCO3 to pH ˜8. The aqueous phase was extracted well with ethyl acetate (2×250 ml). Combined organic layers were washed with brine solution (100 ml), dried over anhydrous Na2SO4 and concentrated in vacuo to get brown colored crude compound 4-Chloro-2-methoxymethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine which was forwarded as such for the next step reaction. Yield: (2 g, 93%); 1H NMR (400 MHz, CDCl3) δ ppm=4.60 (s, 2H), 3.37 (s, 3H), 3.00-2.99 (m, 2H), 2.88 (m, 2H), 1.85-1.83 (m, 4H); LCMS: [M+H]=269.1.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[N:5]=[C:6](O)[C:7]2[C:12]3[CH2:13][CH2:14][CH2:15][CH2:16][C:11]=3[S:10][C:8]=2[N:9]=1.C([O-])(O)=O.[Na+].O=P(Cl)(Cl)[Cl:25]>>[Cl:25][C:6]1[C:7]2[C:12]3[CH2:13][CH2:14][CH2:15][CH2:16][C:11]=3[S:10][C:8]=2[N:9]=[C:4]([CH2:3][O:2][CH3:1])[N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COCC=1N=C(C2=C(N1)SC1=C2CCCC1)O
Name
Quantity
20 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
92.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction
DISTILLATION
Type
DISTILLATION
Details
excess of POCl3 was distilled off
CUSTOM
Type
CUSTOM
Details
to get oily mass which
ADDITION
Type
ADDITION
Details
was poured onto ice-water solution (200 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted well with ethyl acetate (2×250 ml)
WASH
Type
WASH
Details
Combined organic layers were washed with brine solution (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=C(N1)COC)SC1=C2CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.